4-Bromo-2-methoxy-5-nitrobenzoic acid
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Overview
Description
4-Bromo-2-methoxy-5-nitrobenzoic acid is an aromatic compound with the molecular formula C8H6BrNO5 It is characterized by the presence of a bromine atom, a methoxy group, and a nitro group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methoxy-5-nitrobenzoic acid typically involves a multi-step process. One common method includes the nitration of 2-methoxybenzoic acid followed by bromination. The nitration step introduces the nitro group, while the bromination step adds the bromine atom to the aromatic ring. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid for nitration, and bromine or N-bromosuccinimide (NBS) for bromination .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-methoxy-5-nitrobenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): The compound can participate in further substitution reactions due to the presence of electron-withdrawing groups (nitro and bromine) and an electron-donating group (methoxy).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or hydrogenation over a palladium catalyst.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions
Common Reagents and Conditions
Nitration: Concentrated nitric acid and sulfuric acid.
Bromination: Bromine or N-bromosuccinimide (NBS).
Reduction: Tin(II) chloride (SnCl2) or hydrogenation over a palladium catalyst.
Nucleophilic Substitution: Amines or thiols.
Major Products Formed
Reduction: 4-Bromo-2-methoxy-5-aminobenzoic acid.
Nucleophilic Substitution: 4-Amino-2-methoxy-5-nitrobenzoic acid derivatives.
Scientific Research Applications
4-Bromo-2-methoxy-5-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Bromo-2-methoxy-5-nitrobenzoic acid depends on its specific applicationFor example, the nitro group can participate in redox reactions, while the bromine and methoxy groups can influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the bromine atom.
5-Methoxy-2-nitrobenzoic acid: Similar structure but with different substitution pattern.
4-Bromo-5-methoxy-2-nitrobenzoic acid: Isomer with different positions of substituents
Uniqueness
4-Bromo-2-methoxy-5-nitrobenzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. The presence of both electron-withdrawing (nitro and bromine) and electron-donating (methoxy) groups allows for a wide range of chemical transformations and applications.
Properties
Molecular Formula |
C8H6BrNO5 |
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Molecular Weight |
276.04 g/mol |
IUPAC Name |
4-bromo-2-methoxy-5-nitrobenzoic acid |
InChI |
InChI=1S/C8H6BrNO5/c1-15-7-3-5(9)6(10(13)14)2-4(7)8(11)12/h2-3H,1H3,(H,11,12) |
InChI Key |
OVNILFVSSDOBJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
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